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molecular formula C7H16ClNO3 B156597 (+)-Carnitine hydrochloride CAS No. 10017-44-4

(+)-Carnitine hydrochloride

Cat. No. B156597
M. Wt: 197.66 g/mol
InChI Key: JXXCENBLGFBQJM-RGMNGODLSA-N
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Patent
US05187093

Procedure details

A fermentor equipped for continuous culture which contained 1.5 l of a vitamin containing mineral medium (according to Example 1) with 1.5 percent of betaine and 1.0 percent of γ-butyrobetaine-chloride was inoculated with 150 ml of strain 13 (DSM 2903) preculture of the same medium. After 20 hours of aerobic cultivation at 30° C. and pH 7.0, the culture had grown up and the continuous operation was started at a flow rate of 0.1 l/h. The culture solution flowing out of the fermentor was caught in a vessel cooled at 4° C. the cells were removed by centrifugation. According to enzymatic analysis, the supernatant contained 8.8 g of L-carnitine per 1 of culture. This corresponded to a yield of 99.2 percent (proven analytically), calculated on the concentration of the γ-butyrobetaine-chloride used. The solid L-carnitine chloride was isolated from the solution by means of ion chromatography and water separation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
γ-butyrobetaine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
99.2%

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]([CH2:5][C:6]([OH:8])=O)([CH3:4])[CH3:3].C[N+](CC[CH2:15][C:16]([O-:18])=[O:17])(C)C.[Cl-:19]>>[CH3:1][N+:2]([CH2:5][CH:6]([OH:8])[CH2:15][C:16]([OH:18])=[O:17])([CH3:4])[CH3:3].[Cl-:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)CC(=O)O
Name
γ-butyrobetaine chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)CCCC(=O)[O-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A fermentor equipped for continuous culture which
CUSTOM
Type
CUSTOM
Details
was caught in a vessel
CUSTOM
Type
CUSTOM
Details
were removed by centrifugation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05187093

Procedure details

A fermentor equipped for continuous culture which contained 1.5 l of a vitamin containing mineral medium (according to Example 1) with 1.5 percent of betaine and 1.0 percent of γ-butyrobetaine-chloride was inoculated with 150 ml of strain 13 (DSM 2903) preculture of the same medium. After 20 hours of aerobic cultivation at 30° C. and pH 7.0, the culture had grown up and the continuous operation was started at a flow rate of 0.1 l/h. The culture solution flowing out of the fermentor was caught in a vessel cooled at 4° C. the cells were removed by centrifugation. According to enzymatic analysis, the supernatant contained 8.8 g of L-carnitine per 1 of culture. This corresponded to a yield of 99.2 percent (proven analytically), calculated on the concentration of the γ-butyrobetaine-chloride used. The solid L-carnitine chloride was isolated from the solution by means of ion chromatography and water separation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
γ-butyrobetaine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
99.2%

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]([CH2:5][C:6]([OH:8])=O)([CH3:4])[CH3:3].C[N+](CC[CH2:15][C:16]([O-:18])=[O:17])(C)C.[Cl-:19]>>[CH3:1][N+:2]([CH2:5][CH:6]([OH:8])[CH2:15][C:16]([OH:18])=[O:17])([CH3:4])[CH3:3].[Cl-:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)CC(=O)O
Name
γ-butyrobetaine chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)CCCC(=O)[O-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A fermentor equipped for continuous culture which
CUSTOM
Type
CUSTOM
Details
was caught in a vessel
CUSTOM
Type
CUSTOM
Details
were removed by centrifugation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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